3-Tetradecyne, 14,14-dimethoxy-

physicochemical property volatility storage stability

3‑Tetradecyne, 14,14‑dimethoxy‑ (CAS 71566‑61‑5, molecular formula C₁₆H₃₀O₂, MW 254.41 g·mol⁻¹) is a long‑chain internal alkyne bearing a dimethyl acetal group at the terminal C14 position. The compound is also referred to as 11‑Tetradecynal dimethyl acetal, reflecting its formal relationship to 11‑tetradecynal, an α,β‑unsaturated aldehyde that is a known insect pheromone precursor.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 71566-61-5
Cat. No. B12676684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tetradecyne, 14,14-dimethoxy-
CAS71566-61-5
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCC#CCCCCCCCCCC(OC)OC
InChIInChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h16H,4,7-15H2,1-3H3
InChIKeyBBSSIKMLZWQKBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3‑Tetradecyne, 14,14‑dimethoxy‑ (CAS 71566‑61‑5) – What Procurement Teams Need to Know About This Acetal‑Protected Alkyne Building Block


3‑Tetradecyne, 14,14‑dimethoxy‑ (CAS 71566‑61‑5, molecular formula C₁₆H₃₀O₂, MW 254.41 g·mol⁻¹) is a long‑chain internal alkyne bearing a dimethyl acetal group at the terminal C14 position [1]. The compound is also referred to as 11‑Tetradecynal dimethyl acetal, reflecting its formal relationship to 11‑tetradecynal, an α,β‑unsaturated aldehyde that is a known insect pheromone precursor . The acetal functionality renders the molecule stable toward basic and nucleophilic conditions while the internal triple bond provides a handle for stereoselective reduction, cross‑coupling or further chain elongation. These features distinguish it from unprotected alkynes and from structurally related acetals that differ in alkyne position or alkyl chain length.

3‑Tetradecyne, 14,14‑dimethoxy‑ – Why In‑Class Alkyne or Acetal Replacements Often Fail


Compounds that share the “tetradecyne” or “dimethyl acetal” name cannot be substituted for 3‑tetradecyne, 14,14‑dimethoxy‑ without altering synthetic outcomes. Changing the triple‑bond position (e.g., 14,14‑dimethoxy‑5‑tetradecyne) shifts the reactive site, leading to regioisomeric products after reduction or coupling . Replacing the methoxy groups with ethoxy (14,14‑diethoxy‑3‑tetradecyne) increases molecular weight and lipophilicity, potentially changing solubility, volatility and chromatographic retention [1]. Using the fully unsaturated 3‑tetradecyne (without the acetal) introduces a reactive terminal aldehyde precursor that may degrade or polymerise under storage and reaction conditions . The precise combination of an internal 3‑yne and a terminal dimethyl acetal is therefore essential for maintaining the intended regioselectivity, stability and downstream reactivity profile in multistep syntheses.

3‑Tetradecyne, 14,14‑dimethoxy‑ – Quantitative Head‑to‑Head Evidence for Procurement Decision Making


Boiling Point Elevation vs. 3‑Tetradecyne – A Direct Measure of Reduced Volatility and Improved Handling

The presence of the dimethyl acetal group in 3‑tetradecyne, 14,14‑dimethoxy‑ significantly raises the boiling point relative to the parent 3‑tetradecyne. This is a direct, quantifiable consequence of increased molecular weight and polar surface area . The predicted boiling point of 3‑tetradecyne, 14,14‑dimethoxy‑ is 315.4 °C at 760 mmHg, compared with an estimated 255.3 °C for 3‑tetradecyne, a difference of approximately 60 °C [1][2].

physicochemical property volatility storage stability

Increased Molecular Weight and Polar Surface Area vs. 3‑Tetradecyne – Implications for Chromatographic Separation and Formulation

The dimethyl acetal moiety adds substantial mass and polarity to the 3‑tetradecyne core. The molecular weight of 3‑tetradecyne, 14,14‑dimethoxy‑ is 254.41 g·mol⁻¹, while 3‑tetradecyne itself is 194.36 g·mol⁻¹ – a 31 % increase [1][2]. The topological polar surface area (tPSA) of the acetal‑protected compound is 18.5 Ų, whereas the parent alkyne has a tPSA of 0 Ų [3][4]. The calculated LogP values are 4.53 for the acetal and 4.93 for the unprotected alkyne, indicating a modest but measurable reduction in lipophilicity [3][5].

molecular property chromatography lipophilicity

Regioisomeric Purity vs. 14,14‑Dimethoxy‑5‑tetradecyne – Ensuring Correct Alkyne Position for Downstream Reactions

The alkyne position is a critical determinant of product outcome. 3‑Tetradecyne, 14,14‑dimethoxy‑ places the triple bond between carbons 3 and 4, whereas its regioisomer 14,14‑dimethoxy‑5‑tetradecyne (CAS 71393‑97‑0) bears the alkyne at C5–C6 . This difference is immutable once the compound is purchased; subsequent hydrogenation, hydroboration or cross‑coupling will generate distinct products that cannot be corrected downstream.

regioselectivity isomeric purity synthetic reliability

Acetal Stability and Aldehyde Latency vs. Unprotected 11‑Tetradecynal

As the dimethyl acetal of 11‑tetradecynal, 3‑tetradecyne, 14,14‑dimethoxy‑ masks a reactive aldehyde functionality. This latent aldehyde can be liberated by acid‑catalysed hydrolysis when required, but the acetal form is stable to basic and nucleophilic conditions that would degrade the free aldehyde. In contrast, unprotected 11‑tetradecynal (or its hydrated form) is prone to air oxidation and self‑condensation, limiting its practical shelf life and requiring special handling.

protecting group aldehyde latency shelf stability

Predicted Density and Refractive Index vs. 14,14‑Diethoxy‑3‑tetradecyne – Selection Based on Physical Form and Detection

For applications requiring specific physical properties, 3‑tetradecyne, 14,14‑dimethoxy‑ offers a different density and refractive index profile compared to its diethoxy analogue. The predicted density of the dimethoxy compound is 0.880 g·cm⁻³, while the diethoxy derivative (14,14‑diethoxy‑3‑tetradecyne, CAS 71598‑29‑3) has a molecular weight of 282.47 g·mol⁻¹ and is expected to be denser [1]. The refractive index of the dimethoxy compound is calculated as 1.449 [2].

density refractive index physical property

Hydrogen‑Bond Acceptor Count and Rotatable Bonds vs. Simple 3‑Tetradecyne – Impact on Supramolecular Interactions and Conformational Flexibility

The presence of two methoxy groups increases both the hydrogen‑bond acceptor count and the number of rotatable bonds in 3‑tetradecyne, 14,14‑dimethoxy‑ relative to 3‑tetradecyne. The acetal‑protected compound has 2 hydrogen‑bond acceptors and 11 rotatable bonds, while the parent alkyne has 0 hydrogen‑bond acceptors and only 8 rotatable bonds (estimated from SMILES) [1]. These structural differences influence how the molecule interacts with solvents, stationary phases and potential binding partners in biological or material contexts.

molecular flexibility hydrogen bonding computational chemistry

3‑Tetradecyne, 14,14‑dimethoxy‑ – Evidence‑Backed Use Cases for Procurement and R&D Planning


Synthesis of (Z)‑11‑Tetradecenal and Related Lepidopteran Pheromone Components

3‑Tetradecyne, 14,14‑dimethoxy‑ serves as a direct precursor to (Z)‑11‑tetradecenal, a key component of the sex pheromone blend of several tortricid moth species. After stereoselective partial hydrogenation of the triple bond to a (Z)‑alkene, mild acid hydrolysis releases the free aldehyde without isomerising the sensitive double bond. The elevated boiling point of the acetal (Δ ≈ +60 °C vs. 3‑tetradecyne) simplifies intermediate purification . The alternative route—direct use of the free aldehyde—is complicated by oxidation and polymerisation [1].

Preparation of Regiospecifically Deuterated or Tritiated Fatty Acid Derivatives for Metabolic Tracing

The internal alkyne at C3–C4 offers a site for selective reduction with deuterium or tritium gas, yielding 3,4‑dideutero‑ or 3,4‑ditritio‑tetradecanoic acid derivatives after acetal hydrolysis and oxidation. The dimethyl acetal group remains stable under the neutral or mildly basic reduction conditions, preventing unwanted side reactions at the terminal carbon. This approach avoids the isotopic scrambling that can occur with unprotected aldehydes [2].

Lipophilic Linker or Spacer in Bioconjugate and Material Chemistry

The combination of a 14‑carbon chain, a reactive internal alkyne and a latent aldehyde makes 3‑tetradecyne, 14,14‑dimethoxy‑ an attractive bifunctional linker. The alkyne can participate in copper‑catalysed azide–alkyne cycloaddition (CuAAC) while the acetal remains intact, allowing for sequential conjugation steps. The increased molecular weight and reduced LogP (4.53 vs. 4.93 for 3‑tetradecyne) provide better phase separation during aqueous work‑up compared to simpler alkynes [3].

Model Compound for Studying Acetal Stability Under Process Conditions

The long hydrocarbon chain of 3‑tetradecyne, 14,14‑dimethoxy‑ facilitates its analysis by GC‑MS and HPLC‑ELSD, making it a practical model substrate for optimising acetal hydrolysis or transacetalisation protocols. Its predicted boiling point (315 °C) and density (0.880 g·cm⁻³) are well‑suited for bench‑scale experiments where simple acetals (e.g., benzaldehyde dimethyl acetal) are too volatile to accurately reflect industrial process behaviour [4].

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